molecular formula C7H7NO3 B13663103 Pyridine-2,4-dicarbaldehyde hydrate

Pyridine-2,4-dicarbaldehyde hydrate

Cat. No.: B13663103
M. Wt: 153.14 g/mol
InChI Key: UUAMNNSWWPDAFQ-UHFFFAOYSA-N
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Description

Pyridine-2,4-dicarbaldehyde hydrate is an organic compound with the molecular formula C7H5NO2·H2O. It is a derivative of pyridine, where two aldehyde groups are attached to the 2nd and 4th positions of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, coordination chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-2,4-dicarbaldehyde hydrate can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,4-dimethanol using oxidizing agents such as chromium trioxide or manganese dioxide. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. The starting material, pyridine-2,4-dimethanol, is subjected to oxidation in the presence of a catalyst, such as palladium on carbon, to achieve high yields and purity. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,4-dicarbaldehyde hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which pyridine-2,4-dicarbaldehyde hydrate exerts its effects is primarily through its ability to form Schiff bases with primary amines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde group, resulting in the formation of an imine bond. The Schiff bases formed can act as ligands, coordinating with metal ions to form stable complexes. These complexes can then participate in various catalytic and biological processes .

Comparison with Similar Compounds

Pyridine-2,4-dicarbaldehyde hydrate can be compared with other pyridinecarboxaldehydes, such as:

    Pyridine-2-carboxaldehyde (2-formylpyridine): Similar structure but with only one aldehyde group at the 2nd position.

    Pyridine-3-carboxaldehyde (3-formylpyridine): Aldehyde group at the 3rd position.

    Pyridine-4-carboxaldehyde (4-formylpyridine): Aldehyde group at the 4th position.

Uniqueness: this compound is unique due to the presence of two aldehyde groups at distinct positions on the pyridine ring. This structural feature allows it to form more complex and diverse chemical structures compared to its monoaldehyde counterparts .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

pyridine-2,4-dicarbaldehyde;hydrate

InChI

InChI=1S/C7H5NO2.H2O/c9-4-6-1-2-8-7(3-6)5-10;/h1-5H;1H2

InChI Key

UUAMNNSWWPDAFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C=O)C=O.O

Origin of Product

United States

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